molecular formula C8H8ClFO3S B12050602 3-Ethoxy-4-fluorobenzenesulfonyl chloride CAS No. 1268334-98-0

3-Ethoxy-4-fluorobenzenesulfonyl chloride

Cat. No.: B12050602
CAS No.: 1268334-98-0
M. Wt: 238.66 g/mol
InChI Key: OZAWHQVKCVSDMU-UHFFFAOYSA-N
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Description

3-Ethoxy-4-fluorobenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of an ethoxy group and a fluorine atom attached to a benzene ring, along with a sulfonyl chloride functional group. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-fluorobenzenesulfonyl chloride typically involves the sulfonation of 3-ethoxy-4-fluorobenzene followed by chlorination. One common method includes the reaction of 3-ethoxy-4-fluorobenzene with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Electrophilic Aromatic Substitution: The ethoxy and fluorine substituents on the benzene ring can influence the reactivity and orientation of electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols can react with this compound under mild to moderate conditions to form sulfonamide or sulfonate products.

    Electrophilic Aromatic Substitution: Typical electrophiles like nitronium ions or halogens can be used in the presence of catalysts such as Lewis acids.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

Scientific Research Applications

3-Ethoxy-4-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research, including:

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-fluorobenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and modifications of molecules.

Molecular Targets and Pathways: The compound can target nucleophilic sites on biomolecules, such as amino groups on proteins, leading to the formation of sulfonamide linkages. This property is utilized in biochemical research to study protein function and interactions.

Comparison with Similar Compounds

    3-Fluorobenzenesulfonyl chloride: Similar structure but lacks the ethoxy group.

    4-Fluorobenzenesulfonyl chloride: Similar structure but with the fluorine atom in a different position.

    3-Ethoxybenzenesulfonyl chloride: Similar structure but lacks the fluorine atom.

Uniqueness: 3-Ethoxy-4-fluorobenzenesulfonyl chloride is unique due to the presence of both ethoxy and fluorine substituents, which can influence its reactivity and the types of reactions it undergoes

Properties

CAS No.

1268334-98-0

Molecular Formula

C8H8ClFO3S

Molecular Weight

238.66 g/mol

IUPAC Name

3-ethoxy-4-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C8H8ClFO3S/c1-2-13-8-5-6(14(9,11)12)3-4-7(8)10/h3-5H,2H2,1H3

InChI Key

OZAWHQVKCVSDMU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)Cl)F

Origin of Product

United States

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